REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[CH:4](Cl)[CH3:5].[CH:12]1[CH:13]=[CH:14][N+:15]([O-:19])=[C:16]([S-:18])[CH:17]=1.[Na+]>C(O)C>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[CH:4]([S:18][C:16]1[CH:17]=[CH:12][CH:13]=[CH:14][N+:15]=1[O-:19])[CH3:5] |f:1.2|
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Name
|
|
Quantity
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16.6 g
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Type
|
reactant
|
Smiles
|
FC1=C(C(C)Cl)C(=CC=C1)F
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Name
|
|
Quantity
|
40 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Name
|
solution
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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38.5 g
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Type
|
reactant
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Smiles
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C=1C=C[N+](=C(C1)[S-])[O-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
maintaining a reaction temperature of 75° C. throughout
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Type
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ADDITION
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Details
|
Once the addition
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Type
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CUSTOM
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Details
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Thereafter the mixture is quenched in ice-water
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Type
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FILTRATION
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Details
|
crude product is filtered off
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Type
|
CUSTOM
|
Details
|
After recrystallization with ethyl acetate pure title product (10.65 g, 42.4%)
|
Type
|
CUSTOM
|
Details
|
is obtained
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Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=CC=C1)F)C(C)SC1=[N+](C=CC=C1)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |